2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a chlorophenoxy group, a piperidinyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent.
Introduction of the piperidinyl group: This can be achieved through nucleophilic substitution reactions.
Attachment of the thienyl group: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the thienyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenyl)-2-(piperidin-1-yl)acetic acid: This compound shares structural similarities but differs in the presence of a fluorophenyl group instead of a chlorophenoxy group.
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: Another compound with a chlorophenyl and thienyl group but with different overall structure and properties.
Uniqueness
2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23ClN2O2S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c20-15-7-2-3-8-17(15)24-14-19(23)21-13-16(18-9-6-12-25-18)22-10-4-1-5-11-22/h2-3,6-9,12,16H,1,4-5,10-11,13-14H2,(H,21,23) |
InChI Key |
JLSLOIHGHBBGCH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3 |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3 |
Origin of Product |
United States |
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